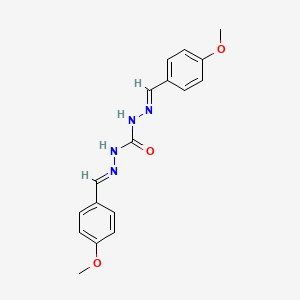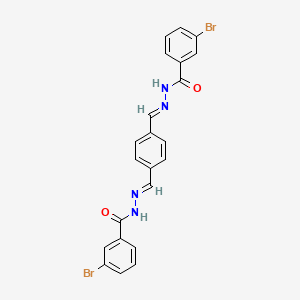
N'',N'''-bis(4-methoxybenzylidene)carbonohydrazide
Übersicht
Beschreibung
N'',N'''-bis(4-methoxybenzylidene)carbonohydrazide, also known as BMH, is a synthetic compound that belongs to the class of hydrazones. BMH has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N'',N'''-bis(4-methoxybenzylidene)carbonohydrazide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle. This compound has also been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'',N'''-bis(4-methoxybenzylidene)carbonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N'',N'''-bis(4-methoxybenzylidene)carbonohydrazide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of this compound on other diseases, such as diabetes and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. It can be synthesized relatively easily and has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been found to have potential therapeutic effects on diseases such as Alzheimer's and Parkinson's. Despite its limitations, this compound has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N'',N'''-bis(4-methoxybenzylidene)carbonohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been found to have potential therapeutic effects on diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1,3-bis[(E)-(4-methoxyphenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-15-7-3-13(4-8-15)11-18-20-17(22)21-19-12-14-5-9-16(24-2)10-6-14/h3-12H,1-2H3,(H2,20,21,22)/b18-11+,19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPDRYVAZFJHKI-GDAWTGGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3840194.png)
![ethyl 6'-amino-6-bromo-5'-cyano-2'-ethyl-5-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840215.png)


![3-chloro-N'-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3840225.png)
![acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine](/img/structure/B3840228.png)
![2,2,2-trifluoro-N-[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3840231.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840244.png)

![ethyl 1'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B3840259.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3840263.png)

